molecular formula C27H37N9O8 B14264127 N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide CAS No. 189261-16-3

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide

Cat. No.: B14264127
CAS No.: 189261-16-3
M. Wt: 615.6 g/mol
InChI Key: JILQSTIIMCZXBF-FEBSWUBLSA-N
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Description

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is a synthetic peptide compound It is composed of several amino acids, including tryptophan, alanine, glycine, asparagine, and alaninamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for functional group substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can yield N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-asparaginyl-L-alaninamide is unique due to its specific peptide sequence, which confers distinct biochemical properties and potential therapeutic applications. Its ability to modulate oxidative stress and provide neuroprotection sets it apart from other similar compounds.

Properties

CAS No.

189261-16-3

Molecular Formula

C27H37N9O8

Molecular Weight

615.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C27H37N9O8/c1-13(24(29)41)33-27(44)20(9-21(28)38)36-23(40)12-31-22(39)11-32-25(42)14(2)34-26(43)19(35-15(3)37)8-16-10-30-18-7-5-4-6-17(16)18/h4-7,10,13-14,19-20,30H,8-9,11-12H2,1-3H3,(H2,28,38)(H2,29,41)(H,31,39)(H,32,42)(H,33,44)(H,34,43)(H,35,37)(H,36,40)/t13-,14-,19-,20-/m0/s1

InChI Key

JILQSTIIMCZXBF-FEBSWUBLSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

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